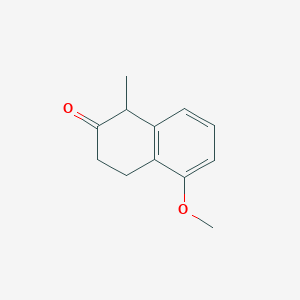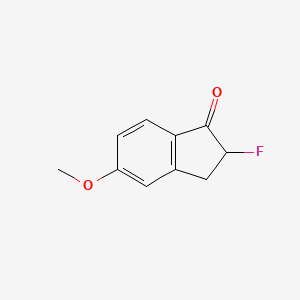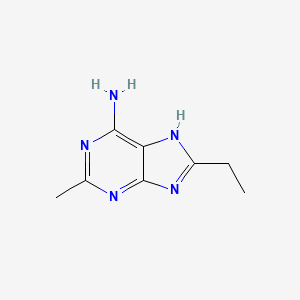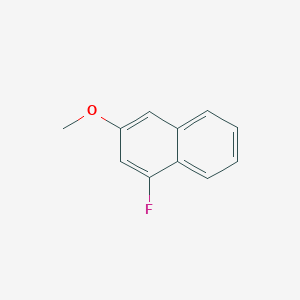
6-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol is an organic compound with the molecular formula C10H13NO2. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by a methoxy group at the 6th position and a hydroxyl group at the 3rd position on the tetrahydroquinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol can be achieved through several synthetic routes. One common method involves the reduction of 6-methoxyquinoline using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.
Another approach involves the cyclization of an appropriate precursor, such as 2-(6-methoxyphenyl)ethanamine, under acidic conditions. This method may require the use of a strong acid like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Common solvents used in industrial synthesis include ethanol, methanol, and dichloromethane.
化学反応の分析
Types of Reactions
6-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding tetrahydroquinoline derivative using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group at the 6th position can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium tert-butoxide, and other strong bases.
Major Products Formed
Oxidation: Formation of 6-methoxy-1,2,3,4-tetrahydroquinolin-3-one.
Reduction: Formation of 6-methoxy-1,2,3,4-tetrahydroquinoline.
Substitution: Formation of various substituted tetrahydroquinoline derivatives depending on the nucleophile used.
科学的研究の応用
6-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
類似化合物との比較
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroquinoline: Lacks the hydroxyl group at the 3rd position.
6-Methoxy-1,2,3,4-tetrahydro-isoquinoline: Contains an isoquinoline ring instead of a quinoline ring.
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: Contains a carboxylate group at the 6th position instead of a methoxy group.
Uniqueness
6-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol is unique due to the presence of both a methoxy group at the 6th position and a hydroxyl group at the 3rd position. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
6-methoxy-1,2,3,4-tetrahydroquinolin-3-ol |
InChI |
InChI=1S/C10H13NO2/c1-13-9-2-3-10-7(5-9)4-8(12)6-11-10/h2-3,5,8,11-12H,4,6H2,1H3 |
InChIキー |
IIOUMAPAFDNTLK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)NCC(C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Methyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B11910653.png)



![Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B11910681.png)



![7-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11910718.png)


![5-Chloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11910736.png)
